![molecular formula C14H24N2O B3006072 2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol CAS No. 36805-45-5](/img/structure/B3006072.png)
2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol is a useful research compound. Its molecular formula is C14H24N2O and its molecular weight is 236.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Studies
Palladium Complex Formation
2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol derivatives react with PdCl2 to form dinuclear palladium thiophenolate complexes. These complexes have been characterized using IR, NMR spectroscopy, and X-ray crystallography, indicating their potential in detailed chemical analysis and synthesis (Siedle & Kersting, 2006).
Lithium and Sodium Phenolate Complexes
The compound and its derivatives have been used to synthesize lithium and sodium phenolates. These complexes were studied for their structural properties in both solid-state and solution, providing insights into their chemical behavior (Koten et al., 1993).
Oxovanadium Dinuclear Entities
A derivative of this compound has been incorporated in the synthesis of oxophenoxovanadates, a form of dinuclear oxovanadium(IV/V) entities. These have been synthesized and characterized, including studies of their electronic properties (Mondal et al., 2005).
Copper(II) Complexes Synthesis
The compound has been utilized in synthesizing copper(II) complexes, exploring their structure and magnetic properties. These studies contribute to the understanding of metal-ligand interactions and the potential for catalytic applications (Banerjee et al., 2009).
Triorganotin Cations Synthesis
Research has been conducted on synthesizing and characterizing triorganotin cations derived from this compound, providing valuable information about their solubility and structural properties (Koten et al., 1978).
Microwave-assisted Methylation Studies
The compound has been investigated in the context of microwave-assisted methylation, specifically examining its reactions and yields, which is significant for the development of more efficient chemical synthesis methods (Lui et al., 2016).
Silicon Compound Basicity Investigation
Research on the basicity of silicon compounds related to this compound has shown surprising results, providing deeper insight into chemical bonding and reactivity (Chuit et al., 1996).
Melamine Derivatives Synthesis
It has been used in the synthesis of bi-functional melamine derivatives, expanding the understanding of s-triazine chemistry and potential applications in polymer science (Matsukawa et al., 1980).
Gold(I) Dimer Reactivity
The compound's derivatives have been studied for their reactivity with alkyl halides, contributing to the knowledge of organogold chemistry and potential applications in catalysis (Koten et al., 2000).
Polymerization Catalysts Research
Its derivatives have been involved in the synthesis of novel polymerization catalysts, expanding the potential applications in material science and industrial processes (Chuchuryukin et al., 2011).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and causes serious eye irritation . Safety measures include washing hands and face thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye/face protection .
Mechanism of Action
Target of Action
Similar compounds such as 2,4,6-tris(dimethylaminomethyl)phenol are known to act as catalysts for epoxy resin chemistry .
Mode of Action
For instance, 2,4,6-Tris(dimethylaminomethyl)phenol can be used as a homopolymerization catalyst for epoxy resins and also as an accelerator with epoxy resin curing agents .
Biochemical Pathways
It is known that similar compounds play a role in the curing process of epoxy resins .
Result of Action
Related compounds are known to accelerate the curing process of epoxy resins .
Properties
IUPAC Name |
2,6-bis[(dimethylamino)methyl]-4-ethylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-6-11-7-12(9-15(2)3)14(17)13(8-11)10-16(4)5/h7-8,17H,6,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFVYJJGFBUXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
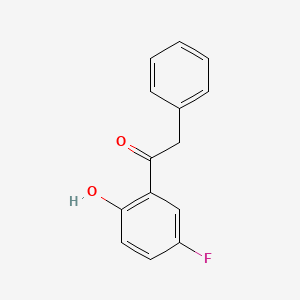
![5-(Tert-butyl)-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3005990.png)
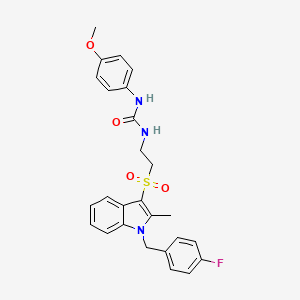
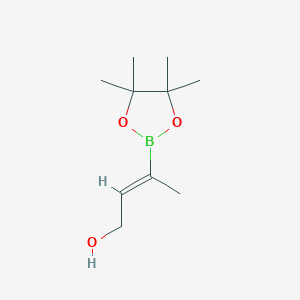
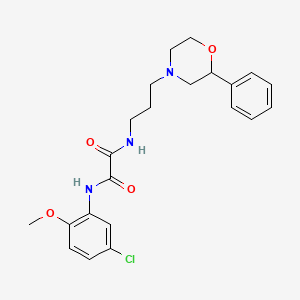
![N-benzyl-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3005997.png)
![3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3006000.png)
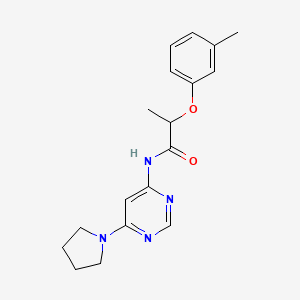
![(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone](/img/structure/B3006002.png)
![2-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3006003.png)
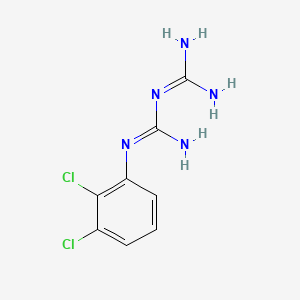
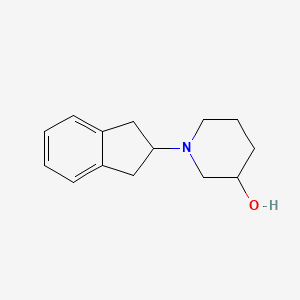

![(E)-2-[4-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile](/img/structure/B3006009.png)
